Cas no 2171189-29-8 (4-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-1-methyl-1H-pyrazole-3-carboxylic acid)

4-(3R)-3-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)butanamido-1-methyl-1H-pyrazole-3-carboxylic acid is a specialized chemical intermediate primarily used in peptide synthesis and pharmaceutical research. Its key advantages include the presence of an Fmoc-protected amino group, which ensures selective deprotection under mild basic conditions, and a pyrazole-carboxylic acid moiety that facilitates further functionalization. The compound's stereospecific (R)-configuration enhances its utility in chiral synthesis, while the methylated pyrazole ring improves stability. This reagent is particularly valuable for constructing complex heterocyclic scaffolds in medicinal chemistry applications. Its high purity and well-defined structure make it suitable for precise synthetic transformations, supporting the development of novel bioactive molecules.
4-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-1-methyl-1H-pyrazole-3-carboxylic acid structure
2171189-29-8 structure
商品名:4-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-1-methyl-1H-pyrazole-3-carboxylic acid
CAS番号:2171189-29-8
MF:C24H24N4O5
メガワット:448.471165657043
CID:6320460
PubChem ID:165573338

4-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-1-methyl-1H-pyrazole-3-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 4-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-1-methyl-1H-pyrazole-3-carboxylic acid
    • 4-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-1-methyl-1H-pyrazole-3-carboxylic acid
    • EN300-1564482
    • 2171189-29-8
    • インチ: 1S/C24H24N4O5/c1-14(11-21(29)26-20-12-28(2)27-22(20)23(30)31)25-24(32)33-13-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,12,14,19H,11,13H2,1-2H3,(H,25,32)(H,26,29)(H,30,31)/t14-/m1/s1
    • InChIKey: XINNNDRXJHKQTL-CQSZACIVSA-N
    • ほほえんだ: O(C(N[C@H](C)CC(NC1=CN(C)N=C1C(=O)O)=O)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

計算された属性

  • せいみつぶんしりょう: 448.17466988g/mol
  • どういたいしつりょう: 448.17466988g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 6
  • 重原子数: 33
  • 回転可能化学結合数: 8
  • 複雑さ: 712
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3
  • トポロジー分子極性表面積: 123Ų

4-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-1-methyl-1H-pyrazole-3-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1564482-0.1g
4-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-1-methyl-1H-pyrazole-3-carboxylic acid
2171189-29-8
0.1g
$2963.0 2023-06-04
Enamine
EN300-1564482-5.0g
4-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-1-methyl-1H-pyrazole-3-carboxylic acid
2171189-29-8
5g
$9769.0 2023-06-04
Enamine
EN300-1564482-50mg
4-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-1-methyl-1H-pyrazole-3-carboxylic acid
2171189-29-8
50mg
$2829.0 2023-09-24
Enamine
EN300-1564482-2.5g
4-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-1-methyl-1H-pyrazole-3-carboxylic acid
2171189-29-8
2.5g
$6602.0 2023-06-04
Enamine
EN300-1564482-0.25g
4-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-1-methyl-1H-pyrazole-3-carboxylic acid
2171189-29-8
0.25g
$3099.0 2023-06-04
Enamine
EN300-1564482-0.5g
4-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-1-methyl-1H-pyrazole-3-carboxylic acid
2171189-29-8
0.5g
$3233.0 2023-06-04
Enamine
EN300-1564482-1.0g
4-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-1-methyl-1H-pyrazole-3-carboxylic acid
2171189-29-8
1g
$3368.0 2023-06-04
Enamine
EN300-1564482-500mg
4-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-1-methyl-1H-pyrazole-3-carboxylic acid
2171189-29-8
500mg
$3233.0 2023-09-24
Enamine
EN300-1564482-0.05g
4-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-1-methyl-1H-pyrazole-3-carboxylic acid
2171189-29-8
0.05g
$2829.0 2023-06-04
Enamine
EN300-1564482-250mg
4-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-1-methyl-1H-pyrazole-3-carboxylic acid
2171189-29-8
250mg
$3099.0 2023-09-24

4-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-1-methyl-1H-pyrazole-3-carboxylic acid 関連文献

4-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-1-methyl-1H-pyrazole-3-carboxylic acidに関する追加情報

Professional Introduction to Compound with CAS No. 2171189-29-8 and Product Name: 4-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-1-methyl-1H-pyrazole-3-carboxylic acid

Compound with the CAS number 2171189-29-8 and the product name 4-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-1-methyl-1H-pyrazole-3-carboxylic acid represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its complex molecular structure, has garnered considerable attention due to its potential applications in drug development and medicinal research. The intricate arrangement of functional groups, including the (9H-fluoren-9-yl)methoxycarbonyl moiety and the methyl-pyrazole scaffold, contributes to its unique chemical properties and biological activities.

The (9H-fluoren-9-yl)methoxycarbonyl group is a key feature of this compound, often employed in medicinal chemistry for its ability to enhance solubility and metabolic stability. This moiety is frequently incorporated into drug candidates to improve pharmacokinetic profiles, ensuring better absorption and reduced degradation in biological systems. The presence of this group in 4-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-1-methyl-1H-pyrazole-3-carboxylic acid suggests that it may exhibit enhanced bioavailability and prolonged circulation time upon administration.

The core structure of the compound, featuring a methyl-pyrazole scaffold, is another critical aspect that contributes to its potential therapeutic applications. Pyrazole derivatives are well-documented for their diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties. The specific configuration of the 3R stereocenter further enhances the compound's potential by influencing its binding affinity to biological targets. This stereochemical feature is particularly important in drug design, as it can significantly impact the compound's efficacy and selectivity.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of complex molecules with greater accuracy. By leveraging machine learning algorithms and molecular docking studies, scientists have been able to identify promising candidates for further investigation. The compound in question has been subjected to various computational analyses, which have revealed potential interactions with key enzymes and receptors involved in critical biological pathways. These findings align with recent experimental data demonstrating the efficacy of similar pyrazole derivatives in preclinical models.

In vitro studies have shown that 4-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-1-methyl-1H-pyrazole-3-carboxylic acid exhibits notable inhibitory activity against several target enzymes associated with inflammatory diseases. The compound's ability to modulate these enzymatic pathways suggests its potential as a lead molecule for the development of novel therapeutics. Additionally, preliminary toxicity assays have indicated that the compound demonstrates acceptable safety margins at therapeutic doses, making it a promising candidate for further development.

The synthesis of this compound involves multiple steps, each requiring precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, including palladium-catalyzed cross-coupling reactions and enzymatic resolutions, have been employed to construct the complex framework efficiently. These techniques not only improve the overall yield but also minimize side reactions, ensuring a cleaner final product. The synthetic route has been optimized for scalability, which is crucial for transitioning from laboratory-scale production to industrial manufacturing.

The role of fluorene-based derivatives in pharmaceutical chemistry cannot be overstated. The rigid structure of fluorene provides stability to the molecule while allowing for functionalization at multiple sites. This flexibility has led to the development of numerous bioactive compounds with applications ranging from anticancer agents to neuroprotective drugs. The incorporation of a fluorene moiety into 4-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-1-methyl-1H-pyrazole-3-carboxylic acid not only enhances its pharmacological properties but also opens up avenues for further structural modifications.

Current research trends indicate a growing interest in developing small molecule inhibitors targeting post-translational modifications (PTMs) such as phosphorylation and ubiquitination. These PTMs play crucial roles in various cellular processes and are often dysregulated in diseases like cancer and neurodegenerative disorders. The unique structure of this compound suggests that it may interfere with these PTM pathways by competing with natural substrates or inhibiting key enzymes involved in their regulation.

Future studies are planned to explore the mechanism of action of this compound in greater detail. In vivo studies will be conducted to evaluate its efficacy and pharmacokinetic profile in animal models. Additionally, efforts will be made to identify any potential off-target effects that could impact its therapeutic utility. Collaborations with academic institutions and pharmaceutical companies will be sought to accelerate the translation of these findings into clinical trials.

The development of novel pharmaceuticals is a multifaceted process that requires interdisciplinary collaboration across chemistry, biology, pharmacology, and medicine. The compound described here exemplifies how advancements in synthetic chemistry can lead to the discovery of new therapeutic agents with significant clinical implications. By combining cutting-edge synthetic techniques with rigorous biological evaluation, researchers can identify promising candidates for further development.

In conclusion,4-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-1-methyl-1H-pyrazole-3-carboxylic acid represents a promising lead compound with potential applications in treating various diseases. Its unique structure, characterized by the presence of functional groups such as (9H-fluoren-9-yl)methoxycarbonyl and a methyl-pyrazole scaffold, positions it as a valuable asset in pharmaceutical research. Ongoing studies aim to elucidate its mechanism of action and evaluate its therapeutic potential through preclinical and clinical investigations.

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